molecular formula C21H18N2O2S B320860 N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-phenylbenzamide

N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-phenylbenzamide

Cat. No. B320860
M. Wt: 362.4 g/mol
InChI Key: JBJANFNKRULZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-phenylbenzamide is a member of thioureas.

Scientific Research Applications

Synthesis and Characterization

  • N-substituted sulfanilamide derivatives, including similar compounds to N-[[3-(hydroxymethyl)anilino]-sulfanylidenemethyl]-4-phenylbenzamide, have been synthesized and characterized using various spectroscopic methods. These compounds exhibit distinct molecular conformations and hydrogen bonding models, with varied crystal systems and thermal properties (Lahtinen et al., 2014).

Antimicrobial Studies

  • Although the specific compound was not directly studied for antimicrobial properties, related sulfanilamide derivatives have been screened for antibacterial and antifungal activities. It was observed that the introduction of a benzene ring to certain groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Pharmaceutical Interactions

  • While the exact compound hasn't been directly studied for pharmaceutical interactions, research on similar compounds, such as N-phenylbenzamide derivatives, has contributed to understanding drug-providone interactions, particularly in the context of hydrophobic interactions and hydrogen bonding (Hsiao et al., 1977).

Polymer Science

  • In the broader scope of polymer science, aromatic polyamides like N-phenylbenzamide have been studied for their thermal stability and degradation pathways. This research contributes to understanding the behavior of similar compounds under various thermal conditions (Broadbelt et al., 1994).

properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H18N2O2S/c24-14-15-5-4-8-19(13-15)22-21(26)23-20(25)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,24H,14H2,(H2,22,23,25,26)

InChI Key

JBJANFNKRULZHU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)CO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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